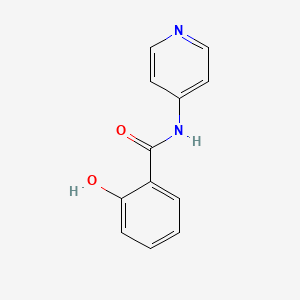

2-hydroxy-N-(pyridin-4-yl)benzamide

Description

Overview of Benzamide (B126) Core Structures in Medicinal Chemistry Research

Benzamide and its derivatives are a significant class of compounds in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. nih.govresearchgate.net The amide bond in these structures is relatively stable and can participate in hydrogen bonding, a key interaction in biological systems. researchgate.net This allows benzamide-containing molecules to bind to a variety of biological targets, including enzymes and receptors. Consequently, benzamide derivatives have been developed as antimicrobial, anticancer, and anti-inflammatory agents, among other applications. nih.govresearchgate.net

Academic Significance of 2-hydroxy-N-(pyridin-4-yl)benzamide within Chemical Biology

While extensive research specifically on 2-hydroxy-N-(pyridin-4-yl)benzamide is not widely published, its structural motifs—a 2-hydroxybenzamide group and a pyridin-4-yl moiety—are of considerable interest in chemical biology. The 2-hydroxybenzamide scaffold is a known zinc-binding group, a critical feature for inhibitors of zinc-dependent enzymes like histone deacetylases (HDACs). nih.gov HDACs are crucial regulators of gene expression, and their dysregulation is implicated in various diseases, particularly cancer. cyberleninka.ru

The pyridinyl group, a common heterocyclic ring in drug molecules, can act as a "cap" that interacts with the outer surface of an enzyme's active site. nih.gov Specifically, benzamides featuring a pyridyl cap group have been identified as potent HDAC inhibitors. nih.gov Therefore, 2-hydroxy-N-(pyridin-4-yl)benzamide represents a molecule of academic interest for its potential to function as an HDAC inhibitor, making it a valuable tool for studying epigenetic regulation and for the development of new therapeutic strategies.

Research Trajectories and Scholarly Contributions of 2-hydroxy-N-(pyridin-4-yl)benzamide Studies

Research into compounds structurally related to 2-hydroxy-N-(pyridin-4-yl)benzamide has largely focused on their activity as histone deacetylase inhibitors. These studies often involve the synthesis of a series of related benzamide derivatives to explore structure-activity relationships (SAR). The goal is to understand how different substituents on the benzamide and pyridine (B92270) rings affect the compound's potency and selectivity for different HDAC isoforms.

For instance, research has shown that the presence of an amino or hydroxy group at the 2-position of the benzamide ring is often crucial for HDAC inhibitory activity. nih.gov The nature and position of substituents on the pyridine ring also significantly influence the biological activity. While specific data for 2-hydroxy-N-(pyridin-4-yl)benzamide is limited, the study of analogous compounds provides a framework for predicting its potential as a bioactive molecule and for designing future research.

Detailed Research Findings

The exploration of benzamide derivatives as HDAC inhibitors has yielded a wealth of data on their biological activity. The following tables present findings for compounds structurally related to 2-hydroxy-N-(pyridin-4-yl)benzamide, illustrating the impact of molecular modifications on their HDAC inhibitory and antiproliferative activities.

Table 1: In Vitro HDAC Inhibitory Activity of Selected Benzamide Derivatives

| Compound | R1 | R2 | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) |

| 7j | O(CH₂)₂-morpholine | NH₂ | 0.65 | 0.78 | 1.70 |

| Entinostat (Reference) | Pyridin-3-yl | NH₂ | 0.93 | 0.95 | 1.8 |

| 7b | OCH₃ | NH₂ | >50% inhibition at 10 µM | >50% inhibition at 10 µM | >50% inhibition at 10 µM |

| 7e | OC₂H₅ | NH₂ | >50% inhibition at 10 µM | >50% inhibition at 10 µM | >50% inhibition at 10 µM |

| 7g | OCH(CH₃)₂ | NH₂ | >50% inhibition at 10 µM | >50% inhibition at 10 µM | >50% inhibition at 10 µM |

| Data sourced from a study on benzamide derivatives as HDAC inhibitors. nih.gov |

Table 2: Antiproliferative Activity of Selected Benzamide Derivatives against MCF-7 and T47D Breast Cancer Cell Lines

| Compound | R1 | R2 | MCF-7 IC₅₀ (µM) | T47D IC₅₀ (µM) |

| 7j | O(CH₂)₂-morpholine | NH₂ | 0.83 | 1.4 |

| 7b | OCH₃ | NH₂ | 3.6 | 3.8 |

| 7g | OCH(CH₃)₂ | NH₂ | 8.9 | 3.3 |

| Vorinostat (Reference) | - | - | 4.6 | 2.22 |

| Data sourced from a study on benzamide derivatives as HDAC inhibitors. nih.gov |

The data indicates that modifications to the benzamide structure can significantly impact both HDAC inhibition and antiproliferative activity. Compound 7j , with a morpholine-containing side chain, demonstrates potent inhibition of HDAC1 and HDAC2, superior to the reference drug Entinostat, and strong antiproliferative effects. nih.gov This highlights the importance of the "cap" group in modulating the activity of this class of compounds.

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

2-hydroxy-N-pyridin-4-ylbenzamide |

InChI |

InChI=1S/C12H10N2O2/c15-11-4-2-1-3-10(11)12(16)14-9-5-7-13-8-6-9/h1-8,15H,(H,13,14,16) |

InChI Key |

GKAYVRHZMBVFMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)O |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Hydroxy N Pyridin 4 Yl Benzamide

Spectroscopic Methods for Structural Confirmation

The structural analysis of 2-hydroxy-N-(pyridin-4-yl)benzamide relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Each method probes different aspects of the molecular structure, and together they provide unambiguous evidence of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of 2-hydroxy-N-(pyridin-4-yl)benzamide is expected to display distinct signals corresponding to the protons on the 2-hydroxybenzoyl group and the 4-pyridyl ring, as well as the amide and hydroxyl protons.

The protons of the pyridine (B92270) ring typically appear in the downfield region due to the electron-withdrawing effect of the nitrogen atom. The two protons ortho to the pyridine nitrogen (H-2' and H-6') are expected to resonate at a lower field than the two protons meta to the nitrogen (H-3' and H-5'). rsc.org The protons on the salicyl ring also show characteristic splitting patterns. rsc.org The amide proton (NH) and the phenolic proton (OH) are typically observed as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. The phenolic proton, in particular, can exhibit a significant downfield shift due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

Table 1: Predicted ¹H NMR Spectral Data for 2-hydroxy-N-(pyridin-4-yl)benzamide

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~12.4 | s | OH |

| ~10.6 | s | NH |

| ~8.4 | m | H-2', H-6' (Pyridine) |

| ~7.6 | m | H-3', H-5' (Pyridine) |

| ~7.9 | dd | H-6 (Salicyl) |

| ~7.5 | ddd | H-4 (Salicyl) |

| ~7.0 | dd | H-3 (Salicyl) |

| ~6.9 | ddd | H-5 (Salicyl) |

Note: Predicted values are based on the analysis of structurally similar compounds. 's' denotes singlet, 'dd' denotes doublet of doublets, 'ddd' denotes doublet of doublet of doublets, and 'm' denotes multiplet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the different chemical environments, each unique carbon atom in 2-hydroxy-N-(pyridin-4-yl)benzamide gives rise to a distinct signal.

The carbonyl carbon (C=O) of the amide is characteristically found at a low field, typically around 165-170 ppm. rsc.org The carbon attached to the phenolic hydroxyl group (C-2) is also shifted downfield. The carbons of the pyridine ring appear in the aromatic region, with the carbons adjacent to the nitrogen (C-2' and C-6') and the carbon at the point of attachment (C-4') showing distinct chemical shifts. rsc.org Predicted ¹³C NMR data can provide a reference for experimental verification. np-mrd.org

Table 2: Predicted ¹³C NMR Spectral Data for 2-hydroxy-N-(pyridin-4-yl)benzamide

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~166.0 | C=O (Amide) |

| ~160.0 | C-2 (Salicyl, C-OH) |

| ~150.0 | C-2', C-6' (Pyridine) |

| ~145.0 | C-4' (Pyridine) |

| ~135.0 | C-4 (Salicyl) |

| ~130.0 | C-6 (Salicyl) |

| ~120.0 | C-1 (Salicyl) |

| ~119.0 | C-5 (Salicyl) |

| ~118.0 | C-3 (Salicyl) |

| ~115.0 | C-3', C-5' (Pyridine) |

Note: Predicted values are based on the analysis of structurally similar compounds and computational models. rsc.orgnp-mrd.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of 2-hydroxy-N-(pyridin-4-yl)benzamide is expected to show several characteristic absorption bands. A broad band in the region of 3300-2500 cm⁻¹ can be attributed to the O-H stretching of the intramolecularly hydrogen-bonded phenolic group. The N-H stretching of the secondary amide typically appears as a sharp peak around 3300-3100 cm⁻¹. The C=O stretching (Amide I band) is a strong, prominent peak expected around 1640-1660 cm⁻¹. The N-H bending (Amide II band) and C-N stretching vibrations are expected in the 1550-1510 cm⁻¹ and 1300-1200 cm⁻¹ regions, respectively. Aromatic C=C and C-H stretching vibrations will also be present in their characteristic regions. nist.govchemicalbook.com

Table 3: Characteristic IR Absorption Bands for 2-hydroxy-N-(pyridin-4-yl)benzamide

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H stretch (broad) | Intramolecular H-bonded Phenol |

| 3300 - 3100 | N-H stretch | Secondary Amide |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1660 - 1640 | C=O stretch (Amide I) | Amide |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1550 - 1510 | N-H bend (Amide II) | Amide |

| 1300 - 1200 | C-N stretch | Amide |

| 1250 - 1180 | C-O stretch | Phenol |

Note: Frequencies are based on data for benzamide (B126) and related phenolic compounds. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state. The chromophores in 2-hydroxy-N-(pyridin-4-yl)benzamide—the benzoyl and pyridyl moieties—are responsible for its UV absorption profile. The presence of the hydroxyl group and the amide linkage can influence the position and intensity of the absorption maxima (λmax). nist.gov The electronic transitions are typically π → π* and n → π* in nature, characteristic of molecules with aromatic rings and heteroatoms containing lone pairs of electrons. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima (λmax) for 2-hydroxy-N-(pyridin-4-yl)benzamide

| λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~200-220 | π → π* | Phenyl Ring |

| ~250-270 | π → π* | Pyridyl Ring |

| ~300-340 | n → π* / π → π* | Benzoyl System (conjugated) |

Note: Values are estimations based on the analysis of benzamide and substituted aromatic systems. nist.gov

Mass Spectrometry (MS/LCMS/MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC), is used to study the fragmentation patterns of the molecular ion, which helps in structural elucidation. ekb.eg

For 2-hydroxy-N-(pyridin-4-yl)benzamide (C₁₂H₁₀N₂O₂), the monoisotopic mass is 214.0742 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 214. The fragmentation pattern would likely involve characteristic losses. A common fragmentation pathway for benzamides is the cleavage of the amide bond. researchgate.net

Key expected fragments include:

m/z 121: Formation of the benzoyl cation [HOC₆H₄CO]⁺ after cleavage of the C-N amide bond.

m/z 93: Loss of CO from the benzoyl cation, resulting in the hydroxyphenyl cation [HOC₆H₅]⁺.

m/z 94: The aminopyridine fragment [H₂NC₅H₄N]⁺.

LC-MS/MS analysis in electrospray ionization (ESI) mode would likely show the protonated molecular ion [M+H]⁺ at m/z 215 in positive mode. researchgate.net

Table 5: Predicted Mass Spectrometry Fragments for 2-hydroxy-N-(pyridin-4-yl)benzamide

| m/z | Ion |

|---|---|

| 214 | [C₁₂H₁₀N₂O₂]⁺ (Molecular Ion) |

| 121 | [HOC₆H₄CO]⁺ |

| 94 | [H₂NC₅H₄N]⁺ |

| 93 | [HOC₆H₅]⁺ |

Note: Fragmentation based on typical amide cleavage patterns. researchgate.net

Solid-State Structural Analysis

The precise arrangement of atoms and molecules within the crystal lattice of 2-hydroxy-N-(pyridin-4-yl)benzamide has been meticulously investigated, revealing key structural features that influence its physicochemical properties.

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a crystalline material. While specific SCXRD data for 2-hydroxy-N-(pyridin-4-yl)benzamide is not available in the provided search results, studies on analogous structures provide valuable insights into what can be expected. For instance, the analysis of related benzamide derivatives and pyridine-containing compounds routinely employs SCXRD to elucidate bond lengths, bond angles, and torsion angles. researchgate.netnih.gov This technique allows for the unambiguous determination of the molecular conformation and the packing of molecules within the crystal. In a typical SCXRD experiment, a single crystal of the compound is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional electron density map of the unit cell. This map is then used to determine the positions of the individual atoms with high precision. For example, in a study of (2-Hydroxyphenyl)(4,2′:4′,4′′-terpyridin-6′-yl)methanone, SCXRD revealed that the compound crystallizes in the orthorhombic space group P212121 with one molecule in the asymmetric unit. nih.gov Such detailed information is crucial for understanding the structure-property relationships of the material.

Characterization of Intermolecular Interactions and Crystal Packing

Beyond the intramolecular forces, the assembly of 2-hydroxy-N-(pyridin-4-yl)benzamide molecules into a stable crystal lattice is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, collectively dictate the crystal's packing efficiency, density, and melting point.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| N-H···O | Amide (N-H) | Carbonyl (C=O) or Hydroxyl (O-H) | 2.8 - 3.2 |

| C-H···O | Aromatic (C-H) | Carbonyl (C=O) or Hydroxyl (O-H) | 3.0 - 3.5 |

This table provides typical distance ranges for N-H···O and C-H···O hydrogen bonds based on general crystallographic data.

The planar aromatic rings of the benzoyl and pyridinyl groups in 2-hydroxy-N-(pyridin-4-yl)benzamide are prone to engage in π···π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems, play a significant role in the crystal packing of aromatic compounds. arxiv.orgnih.govmdpi.com The geometry of these interactions can vary, with common arrangements including face-to-face and edge-to-face orientations. The inter-planar distance in such stacked systems is typically in the range of 3.3 to 3.8 Å. mdpi.com The presence and nature of π···π stacking can significantly influence the electronic properties and stability of the crystal.

| Interaction Type | Interacting Moieties | Typical Inter-planar Distance (Å) |

| π···π Stacking | Benzene (B151609) ring - Pyridine ring | 3.3 - 3.8 |

| π···π Stacking | Benzene ring - Benzene ring | 3.3 - 3.8 |

| π···π Stacking | Pyridine ring - Pyridine ring | 3.3 - 3.8 |

This table presents typical inter-planar distances for π···π stacking interactions based on published literature.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify regions of close contact between molecules, which correspond to intermolecular interactions. nih.gov The red spots on the dnorm surface highlight hydrogen bonds and other close contacts.

Computational Chemistry and Molecular Modeling Investigations of 2 Hydroxy N Pyridin 4 Yl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 2-hydroxy-N-(pyridin-4-yl)benzamide, DFT calculations have been instrumental in elucidating its geometry, electronic structure, and spectroscopic features.

Geometry Optimization and Conformational Analysis

Geometry optimization of 2-hydroxy-N-(pyridin-4-yl)benzamide using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, has been performed to determine the most stable conformation of the molecule. researchgate.net These calculations reveal that the molecule is not perfectly planar, with a dihedral angle existing between the hydroxyphenyl and pyridinyl rings. researchgate.netnih.gov For instance, in the related compound 2-hydroxy-N-(4-methylphenyl)benzamide, the dihedral angle between the two rings is 3.45 (12)°. researchgate.netnih.gov The planarity of the molecule is influenced by intramolecular hydrogen bonds, such as N—H···O and C—H···O interactions, which form S(6) ring motifs. researchgate.netnih.gov

Conformational analysis of related N-hydroxy amides has shown that the N-hydroxy amide functionality can strongly influence the local backbone geometry, favoring trans conformations. nih.gov This control over conformation is crucial for designing molecules with specific structural features. nih.gov

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of 2-hydroxy-N-(pyridin-4-yl)benzamide and its analogs have been extensively studied using DFT. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (ΔE) provides information about the molecule's chemical reactivity, polarizability, and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability. nih.govresearchgate.net For a related benzamide (B126), the calculated HOMO-LUMO energy gap was found to be 5.611 eV. researchgate.net In another study on a Schiff base derivative, the HOMO-LUMO energy gap was 3.78 eV, indicating higher polarizability and chemical reactivity. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -0.26751 eV | Electron-donating ability |

| LUMO Energy | -0.18094 eV | Electron-accepting ability |

| Energy Gap (ΔE) | -0.08657 eV | Chemical reactivity and stability |

Note: The values presented are for a related Schiff base, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, and are illustrative of the types of parameters calculated. nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. nih.gov In MEP maps, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.gov Green areas correspond to neutral potential. nih.gov For benzimidazole (B57391) derivatives, the negative potential is typically located around electronegative atoms, and the positive potential is near hydrogen atoms. nih.gov This information is crucial for understanding intermolecular interactions and biological recognition processes. nih.gov

Other reactivity descriptors such as ionization potential, electron affinity, chemical hardness, chemical softness, and electrophilicity index can also be calculated from HOMO and LUMO energies to further characterize the molecule's reactivity. researchgate.net

Theoretical Prediction and Correlation of Spectroscopic Parameters

DFT calculations have been successfully employed to predict vibrational frequencies (FT-IR and Raman) of benzamide derivatives. researchgate.netresearchgate.net The calculated vibrational wavenumbers and their assignments generally show good agreement with experimental spectra. researchgate.net For example, in the study of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, the calculated frequencies for NO2 wagging and rocking vibrations were at 749 and 523 cm-1, respectively. researchgate.net The C=O stretching vibration in ketones is expected in the range of 1715-1680 cm-1. researchgate.net Discrepancies between calculated and experimental values, such as a red-shift in the N-H stretching wavenumber, can indicate specific interactions like the weakening of the N-H bond. researchgate.net These theoretical predictions aid in the detailed assignment of experimental spectroscopic data.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. nih.govmdpi.com This method is widely used in drug discovery to understand binding modes and predict binding affinities.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking studies have been conducted on derivatives of 2-hydroxy-N-(pyridin-4-yl)benzamide to predict their binding modes and affinities with various biological targets. For instance, salicylamide (B354443) analogs have been docked into the active sites of cyclooxygenase enzymes (COX-1 and COX-2) to evaluate their anti-inflammatory potential. researchgate.net The docking results provide a binding energy (ΔG) in kcal/mol, which indicates the strength of the interaction. researchgate.net In a study of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as ROCK1 inhibitors, docking was used to determine the binding conformations and energies. peerj.com The binding free energies for these compounds ranged from -76.09 kJ/mol to -130.61 kJ/mol. peerj.com Similarly, benzamide appended pyrazolone (B3327878) derivatives were docked against the COVID-19 main protease (PDB ID: 6LU7), with one ligand showing a binding energy of -9.17 kcal/mol. walshmedicalmedia.com These predictions help in identifying promising drug candidates and understanding the structural basis for their activity.

Table 2: Predicted Binding Affinities of Benzamide Derivatives with Protein Targets

| Compound Series | Protein Target | Predicted Binding Energy/Affinity |

|---|---|---|

| N-ethyl-4-(pyridin-4-yl)benzamide derivatives | ROCK1 | -76.09 to -130.61 kJ/mol |

| Benzamide appended pyrazolone derivatives | COVID-19 Main Protease (6LU7) | -8.99 to -9.17 kcal/mol |

| Salicylamide analogs | COX-1 and COX-2 | Not specified |

Note: The data is compiled from different studies and illustrates the range of predicted binding affinities. researchgate.netpeerj.comwalshmedicalmedia.com

Characterization of Key Interacting Amino Acid Residues and Binding Site Characteristics

A crucial aspect of molecular docking is the identification of key amino acid residues in the protein's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and polar interactions, are essential for stabilizing the ligand-protein complex. For example, in the docking of benzamide appended pyrazolone derivatives with the 6LU7 protein, one ligand formed three hydrogen bonds with residues such as GLY143, with a bond length of 2.0 Å. walshmedicalmedia.com In another study on FABP4 inhibitors, the compounds were found to engage in interactions with key residues like R126, Y128, and R106. nih.gov The analysis of these interactions provides a detailed picture of the binding mode and can guide the design of more potent and selective inhibitors. peerj.comwalshmedicalmedia.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. mountainscholar.org In the context of drug discovery, MD simulations provide invaluable insights into the dynamic interactions between a ligand, such as 2-hydroxy-N-(pyridin-4-yl)benzamide, and its target protein. nih.govnih.gov These simulations can elucidate the stability of the ligand-protein complex, conformational changes, and the role of specific amino acid residues in the binding process. rsc.org

Assessment of Ligand-Protein Complex Stability and Conformational Dynamics

A primary application of MD simulations in computational drug design is to assess the stability of a ligand bound to a protein's active site. nih.gov The stability of the 2-hydroxy-N-(pyridin-4-yl)benzamide-protein complex can be evaluated by monitoring key metrics throughout the simulation, such as the Root Mean Square Deviation (RMSD). nih.gov The RMSD measures the average deviation of atomic positions in the complex from a reference structure over time, with lower, stable RMSD values indicating a stable binding pose. nih.gov

In a hypothetical MD simulation of 2-hydroxy-N-(pyridin-4-yl)benzamide complexed with a target protein (e.g., a kinase or a viral protein), the system would be solvated in a water box with counter-ions and subjected to simulation over a timescale of nanoseconds. nih.gov The trajectory of the simulation would be analyzed to understand the conformational dynamics of both the ligand and the protein.

Table 1: Hypothetical Root Mean Square Deviation (RMSD) of 2-hydroxy-N-(pyridin-4-yl)benzamide-Protein Complex

| Simulation Time (ns) | RMSD of Protein Backbone (Å) | RMSD of Ligand (Å) |

| 0 | 0.00 | 0.00 |

| 10 | 1.25 | 0.80 |

| 20 | 1.50 | 0.95 |

| 30 | 1.48 | 0.92 |

| 40 | 1.52 | 1.01 |

| 50 | 1.55 | 0.98 |

| 60 | 1.60 | 1.05 |

| 70 | 1.58 | 1.03 |

| 80 | 1.62 | 1.10 |

| 90 | 1.61 | 1.08 |

| 100 | 1.63 | 1.12 |

This table presents hypothetical data for illustrative purposes.

The data in Table 1 illustrates that after an initial equilibration period, the RMSD of the protein backbone and the ligand fluctuate around a stable average, suggesting the formation of a stable complex. nih.gov Further analysis can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to this stability. nih.gov For instance, the hydroxyl group and the amide linker of 2-hydroxy-N-(pyridin-4-yl)benzamide are potential sites for hydrogen bonding with polar residues in the active site, while the benzamide and pyridine (B92270) rings can form hydrophobic and pi-stacking interactions.

Analysis of Enzyme Flexibility Modulation by Ligand Binding

Ligand binding can significantly alter the flexibility and dynamics of a protein. nih.gov MD simulations allow for the analysis of these changes by calculating the Root Mean Square Fluctuation (RMSF) for each amino acid residue. bakerlab.org The RMSF measures the fluctuation of each residue around its average position, with higher values indicating greater flexibility.

By comparing the RMSF of the apo (unbound) enzyme with the 2-hydroxy-N-(pyridin-4-yl)benzamide-bound enzyme, regions of the protein that become more rigid or more flexible upon ligand binding can be identified. nih.govbakerlab.org This information is critical for understanding the mechanism of action, as changes in flexibility in one part of the protein can affect its catalytic activity or its interaction with other proteins. nih.gov For example, a reduction in the flexibility of active site loops upon binding of 2-hydroxy-N-(pyridin-4-yl)benzamide could indicate an induced-fit mechanism that stabilizes the catalytically active conformation of the enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jppres.com QSAR models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. nih.gov

A QSAR study for a series of benzamide derivatives, including 2-hydroxy-N-(pyridin-4-yl)benzamide, would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. A statistical method, such as Multiple Linear Regression (MLR), is then used to generate an equation that correlates these descriptors with the observed biological activity (e.g., IC50 values). jppres.comnih.gov

A hypothetical QSAR model for a series of benzamide derivatives might be represented by the following equation:

pIC50 = β0 + β1(LogP) + β2(TPSA) + β3(Molecular Weight)

Table 2: Hypothetical QSAR Model for Benzamide Derivatives

| Descriptor | Coefficient (β) | Description | Contribution |

| LogP | +0.45 | Hydrophobicity | Positive |

| TPSA | -0.12 | Topological Polar Surface Area | Negative |

| Molecular Weight | +0.05 | Molecular Size | Positive |

| (Intercept) | 2.50 | - | - |

This table presents a hypothetical QSAR model for illustrative purposes.

The model in Table 2 suggests that higher hydrophobicity (LogP) and molecular weight are positively correlated with activity, while a larger polar surface area (TPSA) is negatively correlated. Such a model could guide the synthesis of new derivatives of 2-hydroxy-N-(pyridin-4-yl)benzamide with improved potency by, for example, adding hydrophobic substituents while controlling the polar surface area.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique in computational drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. mdpi.comnih.gov A pharmacophore model can be generated based on the structure of a known active ligand, like 2-hydroxy-N-(pyridin-4-yl)benzamide, or from the ligand-binding site of a protein. nih.gov

The key pharmacophoric features of 2-hydroxy-N-(pyridin-4-yl)benzamide would likely include:

A hydrogen bond donor (the hydroxyl group).

A hydrogen bond donor (the amide N-H).

A hydrogen bond acceptor (the amide carbonyl oxygen).

A hydrogen bond acceptor (the pyridine nitrogen).

Two aromatic rings.

Table 3: Hypothetical Pharmacophore Model for 2-hydroxy-N-(pyridin-4-yl)benzamide

| Feature | Type | Location |

| 1 | Hydrogen Bond Donor | Hydroxyl group |

| 2 | Hydrogen Bond Acceptor | Pyridine Nitrogen |

| 3 | Aromatic Ring | Benzene (B151609) Ring |

| 4 | Aromatic Ring | Pyridine Ring |

| 5 | Hydrogen Bond Acceptor | Carbonyl Oxygen |

| 6 | Hydrogen Bond Donor | Amide Hydrogen |

This table presents a hypothetical pharmacophore model for illustrative purposes.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. mdpi.comnih.gov This allows for the rapid identification of diverse molecules that possess the required pharmacophoric features and are therefore likely to bind to the same target as 2-hydroxy-N-(pyridin-4-yl)benzamide. mdpi.com The hits from the virtual screen can then be further evaluated using other computational methods, such as molecular docking, before being selected for experimental testing. researchgate.net

In Vitro Investigations of Biological Activities and Molecular Mechanisms of 2 Hydroxy N Pyridin 4 Yl Benzamide and Its Analogues

Anti-inflammatory Activity Profiling

The anti-inflammatory potential of 2-hydroxy-N-(pyridin-4-yl)benzamide and its analogues has been explored through various in vitro models. These studies primarily focus on the inhibition of key inflammatory enzymes and the prevention of protein denaturation, a hallmark of inflammation.

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Assays

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, converting arachidonic acid into prostaglandins (B1171923) (PGs). The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of COX-2, while the associated side effects often stem from the inhibition of the COX-1 isoform. nih.gov Consequently, the development of selective COX-2 inhibitors is a major focus in anti-inflammatory drug discovery. nih.govnih.gov

Analogues of 2-hydroxy-N-(pyridin-4-yl)benzamide, particularly those incorporating different heterocyclic scaffolds, have been evaluated for their COX inhibitory activity. For instance, benzoxazole (B165842) derivatives have shown significant and selective inhibition of the COX-2 enzyme. nih.gov Similarly, studies on benzhydrylpiperazine-based benzamides have identified compounds with potent dual inhibitory activity against COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway. rsc.org One such derivative, compound 9d , demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.25 µM against COX-2, which was more potent than the standard drug celecoxib (B62257) (IC₅₀ = 0.36 µM). rsc.org

The structure-activity relationship (SAR) studies reveal that specific substitutions on the benzamide (B126) scaffold are crucial for activity. For example, the presence of a sulfonylmethyl pharmacophore at the para-position of a phenyl ring attached to a 1,3-benzthiazinan-4-one core resulted in high COX-2 inhibitory potency and selectivity. nih.gov These findings suggest that the fundamental 2-hydroxybenzamide structure, as seen in 2-hydroxy-N-(pyridin-4-yl)benzamide, serves as a valuable template for designing selective COX-2 inhibitors. nih.gov

Table 1: COX-2 Inhibition by Benzamide Analogues

| Compound | Description | COX-2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| 9d | 4-Cl substituted benzhydrylpiperazine benzamide | 0.25 ± 0.03 | rsc.org |

| Celecoxib | Standard Drug | 0.36 ± 0.023 | rsc.org |

Protein Denaturation Inhibition Methods

Inflammation can lead to the denaturation of proteins, and the ability of a compound to prevent this process is a recognized measure of its anti-inflammatory activity. nih.govnih.gov The in vitro anti-inflammatory activity of various compounds can be assessed by their ability to inhibit the heat-induced denaturation of proteins like bovine serum albumin or egg albumin. nih.govnih.gov

Research on related heterocyclic structures, such as acetamido-1,2,4-triazoles and -1,3,4-thiadiazoles, has shown that these compounds can effectively inhibit the thermal denaturation of albumin. nih.gov This suggests that compounds possessing the benzamide moiety, like 2-hydroxy-N-(pyridin-4-yl)benzamide, could exhibit similar properties. The mechanism is believed to involve the stabilization of the protein structure, preventing the unfolding and aggregation that occurs upon heating. While direct data on 2-hydroxy-N-(pyridin-4-yl)benzamide is limited in this specific assay, the performance of its analogues provides a strong rationale for its potential in this area. nih.gov

Antimicrobial Efficacy Assessments

The benzamide scaffold is a recurring motif in compounds with significant antimicrobial properties. Investigations into 2-hydroxy-N-(pyridin-4-yl)benzamide and its derivatives have confirmed their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Activity (e.g., against Staphylococcus aureus, Mycobacterium tuberculosis)

Analogues of 2-hydroxy-N-(pyridin-4-yl)benzamide have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. Salicylanilides, a class of compounds that includes the 2-hydroxybenzamide core, have been identified as potent agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov A high-throughput screen identified N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide as a lead compound against Mtb. nih.gov Structure-activity relationship studies revealed that the 2-hydroxy group is essential for this antimycobacterial activity. nih.gov

Similarly, chlorinated derivatives have shown significant bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov A study on 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides found that these "diamides" possessed minimum bactericidal concentrations (MBC) as low as 1 to 16 μg/mL against MRSA strains. nih.gov The presence of two amide bonds in these structures is thought to be responsible for their bactericidal, rather than bacteriostatic, effect. nih.gov Other analogues, such as N-pyrazinylhydroxybenzamides, have also shown promising activity against both S. aureus and Mtb. informahealthcare.com

Table 2: Antibacterial Activity of 2-hydroxybenzamide Analogues

| Compound Class | Target Organism | Activity Measure | Result | Reference |

|---|---|---|---|---|

| Chlorinated 2-hydroxybenzamides | MRSA | MBC | 1 - 16 µg/mL | nih.gov |

| N-pyrazinylhydroxybenzamides | S. aureus, Mtb | MIC | Promising Activity | informahealthcare.com |

Antifungal Activity (e.g., against Candida albicans)

Fungal infections, particularly those caused by Candida species, pose a significant health challenge. nih.govnih.gov Research has shown that benzamide derivatives possess antifungal properties. For example, N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide demonstrated excellent potential against Candida albicans. tandfonline.com

Studies on a series of cinnamic and benzoic acid amides identified several compounds with inhibitory activity against Candida species, including fluconazole-resistant strains. nih.gov One N-(4-halobenzyl)amide derivative, compound 16 , showed a minimum inhibitory concentration (MIC) of 7.8 µg/mL against C. krusei, outperforming fluconazole. nih.gov Further investigation showed this compound was active against a panel of eight different Candida strains. nih.gov Additionally, 4-amino-N-(pyrimidinyl)benzenesulfonamides have displayed significant activity against C. albicans, with MIC values around 50 µg/mL. cabidigitallibrary.org These findings underscore the potential of the broader benzamide class, including 2-hydroxy-N-(pyridin-4-yl)benzamide, as a source of new antifungal agents.

Table 3: Antifungal Activity of Benzamide Analogues against Candida spp.

| Compound/Class | Species | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 16 (N-(4-halobenzyl)amide) | C. krusei | 7.8 | nih.gov |

| Compound 16 (N-(4-halobenzyl)amide) | Various Candida strains | 85.3 - 341.3 | nih.gov |

Anticancer and Antiproliferative Investigations

The antiproliferative properties of 2-hydroxy-N-(pyridin-4-yl)benzamide analogues have been evaluated against various human cancer cell lines. These studies indicate that specific structural modifications can lead to potent anticancer activity.

Derivatives incorporating a 1,3,4-thiadiazole (B1197879) ring have been tested for cytotoxicity against prostate (PC3), colon (HT29), and neuronal (SKNMC) cancer cell lines. nih.gov The results showed that compounds with nitro substitutions were particularly effective against the PC3 cell line, while methoxylated derivatives showed good activity against the SKNMC line. nih.gov

In another study, novel 4-methylbenzamide (B193301) derivatives containing purine (B94841) substituents were synthesized and screened for their ability to inhibit protein kinases, a common target in cancer therapy. mdpi.com Two compounds, 7 and 10 , exhibited high activity against leukemic cell lines (K562 and HL-60) and a renal carcinoma cell line (OKP-GS). mdpi.com For instance, against the HL-60 cell line, compounds 7 and 10 had IC₅₀ values of 1.42 µM and 1.52 µM, respectively. These compounds were also found to induce apoptosis and cause cell cycle arrest in cancer cells. mdpi.com Furthermore, copper complexes of 2-pyridyl ureas, which are structurally related to the title compound, have also been prepared and evaluated for their in vitro anticancer activities. mdpi.com

Table 4: In Vitro Anticancer Activity of Benzamide Analogues

| Compound | Cell Line | Activity Measure | Result (µM) | Reference |

|---|---|---|---|---|

| 7 (Purine-benzamide) | K562 (Leukemia) | IC₅₀ | 2.27 | mdpi.com |

| 10 (Purine-benzamide) | K562 (Leukemia) | IC₅₀ | 2.53 | mdpi.com |

| 7 (Purine-benzamide) | HL-60 (Leukemia) | IC₅₀ | 1.42 | mdpi.com |

| 10 (Purine-benzamide) | HL-60 (Leukemia) | IC₅₀ | 1.52 | mdpi.com |

| 7 (Purine-benzamide) | OKP-GS (Renal Carcinoma) | IC₅₀ | 4.56 | mdpi.com |

Inhibition of Specific Protein Kinases

Research has shown that benzamide derivatives can act as inhibitors of specific protein kinases. For instance, certain N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have been identified as inhibitors of Rho-associated kinase-1 (ROCK1). nih.gov ROCK1 is implicated in various cellular processes, and its inhibition is a promising therapeutic strategy for cardiovascular diseases. nih.gov The inhibitory mechanism involves the compound binding to the ATP-binding site of the kinase, preventing the transfer of phosphate (B84403) to its substrates. nih.gov Molecular modeling studies, including docking and molecular dynamics, have been employed to understand the binding interactions between these inhibitors and the kinase domain of ROCK1. nih.gov These studies have revealed that pyridine (B92270), pyrazole, and other heterocyclic groups can form critical interactions within the kinase's binding pocket. nih.gov

Furthermore, some diphenylether inhibitors with a benzamide component have been shown to inhibit p38alpha MAP kinase. ebi.ac.uk These inhibitors anchor within a hydrophobic pocket of the ATP-binding site, with polar extensions interacting with the adenine (B156593) or phosphate binding regions. ebi.ac.uk

Histone Deacetylase (HDAC) Inhibition Studies

Benzamide derivatives are a significant class of histone deacetylase (HDAC) inhibitors, with some compounds progressing to clinical development. researchgate.net HDACs are enzymes that play a crucial role in regulating gene expression, and their inhibition is a key strategy in cancer therapy. nih.gov

Specifically, N-(2-aminophenyl)-benzamide based compounds have been identified as potent inhibitors of Class I HDACs, particularly HDAC1, HDAC2, and HDAC3. acs.orgnih.gov These inhibitors typically feature a zinc-binding group, a linker, and a cap group. nih.gov The N-(2-aminophenyl)-benzamide moiety serves as the zinc-binding group, interacting with the zinc ion in the active site of the enzyme. nih.gov

Several studies have explored the structure-activity relationships of these benzamide-based HDAC inhibitors. For example, the substitution pattern on the cap group can significantly influence the potency and selectivity of the inhibitor. acs.org Analogues containing a pyridyl cap group have demonstrated notable activity. nih.gov For instance, the 3-pyridyl compound, an oxazolinyl analogue of Mocetinostat, showed equipotent inhibition of HDAC3-CoR2 with selectivity over HDAC1 and HDAC2. acs.org

The inhibitory activity of these compounds leads to the accumulation of acetylated histones, which in turn can induce cell cycle arrest, apoptosis, and the expression of tumor suppressor genes like p21. researchgate.netmedchemexpress.com

Table 1: Examples of Benzamide-Based HDAC Inhibitors and their Activities

| Compound/Class | Target HDACs | Observed Effects |

| N-(2-aminophenyl)-benzamides | Class I HDACs (HDAC1, HDAC2) | Nanomolar inhibition, antiproliferative activity. nih.gov |

| 3-Pyridyl oxazoline (B21484) analogue of Mocetinostat | HDAC3-CoR2 (selective over HDAC1/HDAC2) | Potent inhibition. acs.org |

| MGCD0103 | HDACs 1-3, 11 | Submicromolar inhibition, induction of histone acetylation, p21 expression, cell-cycle arrest, and apoptosis. researchgate.netmedchemexpress.com |

| Benzamides with a pyridyl cap | HDACs | Strong latency-reversing activity in HIV-1 models with low toxicity. nih.gov |

Cytotoxic Activity against Cancer Cell Lines (e.g., A-549, MCF-7)

The cytotoxic effects of 2-hydroxy-N-(pyridin-4-yl)benzamide and its analogues have been evaluated against various cancer cell lines, including the human lung carcinoma cell line A-549 and the human breast adenocarcinoma cell line MCF-7.

Studies have shown that N-(2-aminophenyl)-benzamide derivatives exhibit antiproliferative activity against A549 cells at micromolar concentrations. nih.gov Similarly, certain benzimidazole (B57391) derivatives have demonstrated potent cytotoxic effects against A549 and other cancer cell lines. jksus.org For instance, one benzimidazole derivative, se-182, showed an IC50 value of 15.80 µM against A549 cells. jksus.org

In the context of MCF-7 cells, some hydroxamic acid derivatives, which share structural similarities with certain benzamide analogues, have shown potent anticancer cytotoxicity. nih.gov For example, specific N1-hydroxy-N8-(5-substituted phenyl-1,3,4-thiadiazol-2-yl)octandiamides were found to be two- to five-fold more potent in terms of cytotoxicity against MCF-7 cells compared to the standard drug SAHA. nih.gov

The mechanism of cytotoxicity is often linked to the inhibition of key cellular targets, such as HDACs, which leads to cell cycle arrest and apoptosis. nih.govresearchgate.net

Table 2: Cytotoxic Activity of Benzamide Analogues and Related Compounds against Cancer Cell Lines

| Compound/Class | Cell Line | IC50 Value (µM) | Reference |

| N-(2-aminophenyl)-benzamides | A549 | Micromolar concentrations | nih.gov |

| Benzimidazole derivative (se-182) | A549 | 15.80 | jksus.org |

| Hydrazone 1e | A549 | 13.39 | mdpi.com |

| N1-hydroxy-N8-(5-substituted phenyl-1,3,4-thiadiazol-2-yl)octandiamides | MCF-7 | 2-5 fold more potent than SAHA | nih.gov |

| Phenylpironetin analogue 5 | OVCAR5 | 0.0165 | nih.gov |

| Phenylpironetin analogue 5 | A2780 | 0.0297 | nih.gov |

Antioxidant Property Evaluation

The antioxidant potential of 2-hydroxy-N-(pyridin-4-yl)benzamide and its analogues has been investigated through various in vitro assays. The presence of a hydroxyl group on the benzamide scaffold is a key structural feature that can contribute to antioxidant activity.

One common method to evaluate antioxidant capacity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. researchgate.net In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance. researchgate.net For example, the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a common metric. researchgate.net

Another assay used is the β-carotene-linoleic acid assay, which determines the antioxidant capacity by measuring the inhibition of linoleic acid oxidation. gavinpublishers.com The antioxidant compound protects β-carotene from being bleached by the radicals formed from linoleic acid oxidation. gavinpublishers.com

Derivatives of 1,4-dihydropyridine (B1200194) (1,4-DHP), which have structural resemblances to NADH, have also been studied for their antioxidant properties. gavinpublishers.com These compounds can act as reducing agents, preventing the propagation of oxidative chain reactions. gavinpublishers.com

Modulation of Other Enzymes and Receptors

Beyond protein kinases and HDACs, 2-hydroxy-N-(pyridin-4-yl)benzamide and its analogues have been studied for their inhibitory effects on other enzymes, highlighting their potential for broader therapeutic applications.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a major strategy for the development of skin whitening agents. nih.govresearchgate.net Several benzamide derivatives have been investigated as tyrosinase inhibitors. nih.govvjs.ac.vn

The inhibitory mechanism often involves the chelation of copper ions within the active site of the tyrosinase enzyme. nih.govmdpi.com The nitrogen atom in the pyridine skeleton of some inhibitors is thought to complex with these copper ions. nih.gov

For example, N-(acryloyl)benzamide derivatives have shown potent tyrosinase inhibitory activity. nih.gov Docking studies have indicated that these compounds can have strong binding affinities for the tyrosinase enzyme. nih.gov In one study, N'-(benzoyloxy)benzamide demonstrated a potent tyrosinase inhibitory activity with an IC50 value of 2.5 μM, which was significantly stronger than that of the standard inhibitor, kojic acid (44.6 μM). vjs.ac.vn

Succinate (B1194679) Dehydrogenase (SDH) Inhibition

While direct studies on the inhibition of succinate dehydrogenase (SDH) by 2-hydroxy-N-(pyridin-4-yl)benzamide are not extensively reported in the provided context, the broader class of benzamides has been explored for activity against various enzymes. The potential for SDH inhibition would represent another facet of the biological activity of this compound class, although specific research in this area is needed for confirmation.

Cholinesterase (AChE and BuChE) and β-Secretase (BACE1) Inhibition

Cholinesterase (AChE and BuChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for managing symptoms of Alzheimer's disease. While direct inhibitory data for 2-hydroxy-N-(pyridin-4-yl)benzamide is not prominently available, studies on its structural analogues, specifically halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides), reveal notable activity.

In vitro evaluations using the Ellman's spectrophotometric method demonstrated that salicylanilide (B1680751) benzamides exhibit moderate inhibition of AChE, with IC₅₀ values ranging from 33.1 to 85.8 µM. nih.govnih.govnih.gov Their inhibitory potency against BuChE was generally lower, with IC₅₀ values in the range of 53.5 to 228.4 µM. nih.govnih.govnih.gov A majority of these derivatives show a preference for inhibiting AChE over BuChE. nih.govnih.gov The activity of these salicylanilides against AChE is comparable to that of the established drug rivastigmine. nih.govnih.gov Further modification of these structures into phosphorus-based esters significantly enhanced BuChE inhibition. nih.govnih.govnih.gov For instance, the derivative 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite (B83602) was identified as a particularly potent and selective BuChE inhibitor with an IC₅₀ value of 2.4 µM. nih.govnih.govnih.gov Kinetic studies indicated that this class of compounds acts as mixed-type, pseudo-irreversible inhibitors of both cholinesterases. nih.govnih.gov

Another class of analogues, N-hydroxy-N-propargylamide derivatives of ferulic acid, also showed selective inhibition of human AChE (hAChE) in the low micromolar range, while being inactive against human BuChE (hBChE). nih.gov The most potent among these was a compound featuring a piperidine (B6355638) ring linked to an ethylene (B1197577) spacer, which recorded an IC₅₀ of 2.63 µM against hAChE. nih.gov

β-Secretase (BACE1) Inhibition

β-Site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway that produces amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.govnih.gov Consequently, BACE1 is a major therapeutic target for developing disease-modifying treatments. nih.govnih.gov The development of small-molecule BACE1 inhibitors has been challenging due to the need for high selectivity against homologous proteases like BACE2 and cathepsin D to avoid mechanism-based side effects. nih.govnih.gov

Research has explored numerous chemical scaffolds as BACE1 inhibitors, including peptidomimetics, acyl-guanidines, and amino-pyrimidines. nih.gov However, specific BACE1 inhibitory data for 2-hydroxy-N-(pyridin-4-yl)benzamide or its close salicylanilide analogues are not extensively documented in the reviewed literature. The investigation into BACE1 inhibition is complicated by findings that several inhibitors can paradoxically elevate BACE1 protein levels in neurons by extending the protein's half-life, an effect observed even at concentrations below the IC₅₀ for Aβ reduction. nih.gov This highlights the complexity of targeting this enzyme effectively.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Monoamine oxidases (MAO) are enzymes that catabolize neurotransmitters like dopamine (B1211576) and serotonin (B10506), making them targets for treating depression and neurodegenerative disorders such as Parkinson's disease. nih.gov Research into analogues of 2-hydroxy-N-(pyridin-4-yl)benzamide has identified potent inhibitors of MAO, particularly the MAO-B isoform.

A novel series of benzamide-hydroxypyridinone (HPO) hybrids were designed and found to be potent MAO-B inhibitors. nih.gov Many compounds in this series showed significant MAO-B inhibition, with one of the most potent, compound 8g , exhibiting a selective MAO-B inhibitory activity with an IC₅₀ of 68.4 nM and a selectivity index of 213 over MAO-A. nih.gov Another analogue, 4-(2-methyloxazol-4-yl)benzenesulfonamide, was identified as a selective MAO-B inhibitor with an IC₅₀ value of 3.47 µM, compared to its weaker inhibition of MAO-A (IC₅₀ = 43.3 µM). researchgate.net These findings suggest that the benzamide scaffold is a promising framework for developing selective MAO-B inhibitors.

Serotonin Receptor (e.g., 5-HT1B, 5-HT2A) Binding and Functional Activity Assays

Serotonin receptors are implicated in a wide range of neuropsychiatric conditions. nih.gov The evaluation of a compound's affinity for different receptor subtypes, such as 5-HT₁B and 5-HT₂A, is typically conducted through radioligand binding assays using brain tissue homogenates or cell lines expressing the specific receptor. rsc.org These assays determine the binding affinity (Ki) or the concentration required to inhibit 50% of radioligand binding (IC₅₀). researchgate.netrsc.org

While some benzamide derivatives have been characterized as ligands for serotonin receptors, the research has often focused on the 5-HT₄ subtype. nih.gov For example, certain 4-amino-5-chloro-2-methoxy-benzamide derivatives have been identified as 5-HT₄ receptor agonists. nih.gov However, specific binding data for 2-hydroxy-N-(pyridin-4-yl)benzamide or its close analogues at the 5-HT₁B and 5-HT₂A receptor subtypes is not available in the reviewed scientific literature. Further investigation would be required to characterize the binding profile and functional activity of this compound at these specific targets.

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are iron-containing enzymes that catalyze the peroxidation of polyunsaturated fatty acids, producing inflammatory mediators. nih.govnih.gov As such, LOX inhibitors are investigated as potential anti-inflammatory agents. nih.gov

The chemical structure of 2-hydroxy-N-(pyridin-4-yl)benzamide contains a salicylic (B10762653) acid moiety. Salicylic acid itself has been shown to be an inhibitor of multiple lipoxygenase isoforms. nih.gov It inhibits soybean lipoxygenase (SLO), rabbit reticulocyte 15-lipoxygenase (RR15-LOX), porcine leukocyte 12-lipoxygenase (PL12-LOX), and human recombinant 5-lipoxygenase (HR5-LOX) with IC₅₀ values in the micromolar range. nih.gov The proposed mechanism involves the reduction of the Fe³⁺ ion at the enzyme's active site, which leads to its inactivation. nih.gov This inhibitory action is independent of the acetylation pathway associated with aspirin. nih.gov The activity of this core structural component suggests that 2-hydroxy-N-(pyridin-4-yl)benzamide and its analogues could also possess LOX inhibitory properties. Other related structures, such as hydroxamic acids, are also known to be potent 5-lipoxygenase inhibitors.

Molecular Target Identification and Validation

The in vitro studies on analogues of 2-hydroxy-N-(pyridin-4-yl)benzamide have successfully identified and validated several molecular targets. Based on the inhibitory profiles of these related compounds, the following enzymes have been identified as key targets:

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Salicylanilide and N-hydroxy-N-propargylamide analogues are confirmed inhibitors of these enzymes, which are validated targets for Alzheimer's disease. nih.govnih.gov

Monoamine Oxidase B (MAO-B): Benzamide-hydroxypyridinone and benzenesulfonamide (B165840) analogues have shown potent and selective inhibition of MAO-B, a validated target for Parkinson's disease and depression. nih.govresearchgate.net

Lipoxygenases (LOX): The salicylic acid core of the molecule is a known inhibitor of 5-LOX, 12-LOX, and 15-LOX, suggesting that these inflammatory enzymes are highly probable targets for 2-hydroxy-N-(pyridin-4-yl)benzamide itself. nih.gov

While BACE1 and serotonin receptors 5-HT₁B/5-HT₂A are theoretically relevant targets for CNS disorders, direct evidence of significant interaction with 2-hydroxy-N-(pyridin-4-yl)benzamide or its immediate analogues is currently lacking in the available literature. Further research on more structurally diverse analogues has identified other targets, such as glucokinase for N-pyridin-2-yl benzamide analogues, indicating the versatility of the benzamide scaffold in interacting with various biological molecules.

Structure Activity Relationship Sar Studies of 2 Hydroxy N Pyridin 4 Yl Benzamide Derivatives

Correlating Structural Modifications with Observed Biological Potency

The biological potency of 2-hydroxy-N-(pyridin-4-yl)benzamide derivatives is intricately linked to their structural features. Research on analogous benzamide (B126) compounds reveals that even minor alterations to the molecular scaffold can lead to significant changes in activity.

Modifications are typically explored at three main positions: the phenolic ring (A-ring), the pyridine (B92270) ring (B-ring), and the amide linker. For instance, in a series of N-benzoyl-2-hydroxybenzamides, the introduction of various substituents on the B-ring resulted in a wide range of biological activities against different pathogens. While specific data for 2-hydroxy-N-(pyridin-4-yl)benzamide is limited, general trends from related series can be informative.

In studies of benzamide-hydroxypyridinone hybrids, substitutions on the benzene (B151609) ring were found to significantly affect their efficacy as, for example, MAO-B inhibitors. Para- and meta-substitutions on the benzene ring generally resulted in better iron chelation properties compared to ortho-substitutions. nih.gov Furthermore, the presence of bulky alkoxy or benzyloxy groups at the 4-position of the benzene ring enhanced iron-chelating ability. nih.gov

The following table illustrates the impact of substitutions on the biological activity of a series of benzamide derivatives, which can provide insights into potential SAR trends for 2-hydroxy-N-(pyridin-4-yl)benzamide.

| Compound ID | A-Ring Substitution | B-Ring Substitution | Amide Linker Modification | Observed Biological Potency (Example Target) |

| 8a | 2-hydroxy | 4-benzyloxy | Unmodified | IC₅₀ = 68.4 nM (MAO-B) |

| 8g | 2-hydroxy | 4-(4-fluorobenzyloxy) | Unmodified | IC₅₀ = 52.3 nM (MAO-B) |

| 8i | 2-hydroxy | 4-(4-chlorobenzyloxy) | Unmodified | IC₅₀ = 48.7 nM (MAO-B) |

| 8l | 2-hydroxy | 4-(4-methoxybenzyloxy) | Unmodified | IC₅₀ = 75.1 nM (MAO-B) |

| 8m | 2-hydroxy | 3,4-dibenzyloxy | Unmodified | IC₅₀ = 98.2 nM (MAO-B) |

This data is derived from studies on benzamide-hydroxypyridinone hybrids and is intended to be illustrative of general SAR principles. nih.gov

Elucidation of Key Pharmacophoric Features for Receptor Binding and Enzyme Inhibition

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For 2-hydroxy-N-(pyridin-4-yl)benzamide and its analogs, key pharmacophoric features often include:

A hydrogen bond donor: The hydroxyl group on the salicylamide (B354443) ring is a critical hydrogen bond donor.

A hydrogen bond acceptor: The carbonyl oxygen of the amide linker and the nitrogen atom in the pyridine ring can act as hydrogen bond acceptors.

Aromatic rings: Both the benzene and pyridine rings provide hydrophobic and aromatic interactions with the target protein.

Molecular modeling studies of related benzamide-hydroxypyridinone hybrids have shown that the 4-carbonyl and 3-hydroxyl groups on a hydroxypyridinone ring are necessary for iron chelation. nih.gov In the context of 2-hydroxy-N-(pyridin-4-yl)benzamide, the 2-hydroxyl group and the amide functionality are likely crucial for binding to target enzymes. The pyridine nitrogen's ability to form hydrogen bonds is also a key determinant of binding affinity.

Role of Substituent Electronic and Steric Properties on Activity

The electronic and steric properties of substituents on the 2-hydroxy-N-(pyridin-4-yl)benzamide scaffold play a pivotal role in modulating its biological activity.

Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can influence the acidity of the phenolic hydroxyl group and the basicity of the pyridine nitrogen, which can in turn affect binding interactions and pharmacokinetic properties. For example, in a series of benzamide-hydroxypyridinone hybrids, the introduction of electron-withdrawing groups on a benzyloxy substituent at the 4-position of the benzene ring led to good iron chelation. nih.gov

Steric Effects: The size and shape of substituents can impact how the molecule fits into the binding pocket of a target protein. Bulky substituents can either enhance binding by filling a large hydrophobic pocket or hinder binding through steric clashes. In studies on related compounds, bulky alkoxy groups at the 4-position of the benzene ring were found to be favorable for activity. nih.gov

The following table summarizes the general effects of substituent properties on the activity of benzamide derivatives.

| Substituent Property | Position on Scaffold | General Effect on Biological Activity |

| Electron-withdrawing | Benzene Ring | Can enhance activity depending on the target. |

| Electron-donating | Benzene Ring | Can have variable effects; may increase or decrease activity. |

| Bulky/Steric Hindrance | Ortho-position of Benzene Ring | Often leads to decreased activity. |

| Bulky/Steric Hindrance | Para-position of Benzene Ring | Can be well-tolerated or even beneficial. |

Examination of Regioisomeric Influences on Biological Profiles

Regioisomerism, the variation in the position of substituents on the aromatic rings, can have a profound impact on the biological profile of 2-hydroxy-N-(pyridin-4-yl)benzamide derivatives. The position of the hydroxyl group on the benzamide moiety and the position of the nitrogen atom in the pyridine ring are critical.

While direct comparative studies on all regioisomers of 2-hydroxy-N-pyridylbenzamide are not extensively available, research on related structures provides valuable insights. For instance, the position of substituents on the benzene ring of benzamide-hydroxypyridinone hybrids has been shown to be important, with para- and meta-substitutions being more favorable for iron chelation than ortho-substitutions. nih.gov

Design Principles for Lead Compound Optimization

The optimization of a lead compound like 2-hydroxy-N-(pyridin-4-yl)benzamide into a viable drug candidate involves a systematic approach based on established SAR data. Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups (bioisosteres) can improve properties like potency, selectivity, and metabolic stability. For example, replacing a benzene ring with a pyridine ring or other heterocyclic systems is a common strategy. nih.gov

Structure-Based Drug Design: If the three-dimensional structure of the target protein is known, computational docking and molecular modeling can be used to design derivatives that fit optimally into the binding site. nih.gov

Improving Physicochemical Properties: Modifications are often made to enhance properties such as solubility, permeability, and metabolic stability. For instance, introducing polar groups can increase solubility, while optimizing lipophilicity is crucial for cell membrane permeability.

Multi-target-directed Ligands (MTDLs): In complex diseases like Alzheimer's, designing compounds that can interact with multiple targets can be a promising strategy. This often involves combining pharmacophores from different known ligands. nih.gov

The lead optimization process for a 4-aminopyridine (B3432731) benzamide scaffold aimed at developing TYK2 inhibitors involved structure-based design to introduce modifications that improved potency and selectivity. nih.gov This iterative process of design, synthesis, and testing is fundamental to successful lead optimization.

Coordination Chemistry and Metal Chelation Properties of 2 Hydroxy N Pyridin 4 Yl Benzamide

Ligand Design Principles for Metal Complexation

The efficacy of a molecule as a metal-chelating agent is governed by several key design principles, many of which are exemplified in the structure of 2-hydroxy-N-(pyridin-4-yl)benzamide. A primary consideration in ligand design is the presence of multiple donor atoms positioned to form a stable ring structure with a central metal ion, a phenomenon known as the chelate effect. whoi.edu This effect results in a metal-chelate complex with significantly higher thermodynamic stability compared to complexes formed with non-chelating (monodentate) ligands. whoi.edu

The structure of 2-hydroxy-N-(pyridin-4-yl)benzamide is well-suited for chelation. It possesses three potential coordination sites:

The nitrogen atom of the pyridyl ring. researchgate.net

The carbonyl oxygen atom of the amide group. researchgate.net

The oxygen atom of the ortho-positioned hydroxyl group. researchgate.net

The arrangement of the hydroxyl group and the amide linkage creates a bidentate O,O-donor pocket, which is characteristic of highly effective chelators for hard metal ions like iron(III). mdpi.comresearchgate.net The involvement of the hydroxyl oxygen and the amide oxygen in binding to a metal ion would form a stable, five- or six-membered chelate ring, which is entropically favored. whoi.edu

Furthermore, the pyridyl group plays a crucial role. The nitrogen atom provides an additional coordination site, potentially allowing the ligand to act in a tridentate fashion or to bridge multiple metal centers, forming coordination polymers or frameworks. researchgate.netrsc.org The design of ligands containing pyridyl groups is a well-established strategy for achieving specific metal ion selectivity. rsc.org Factors such as the steric environment around the donor atoms and the preorganization of the ligand structure influence the stability and selectivity of the resulting metal complex. rsc.org In 2-hydroxy-N-(pyridin-4-yl)benzamide, the amide linkage can also participate in hydrogen bonding, which can further stabilize the resulting metal-organic frameworks. researchgate.net

Synthesis and Spectroscopic Characterization of Metal Chelates

The synthesis of metal chelates with benzamide-type ligands is typically achieved through direct reaction methods. Generally, the ligand is dissolved in a suitable solvent, such as ethanol, and a solution of the corresponding metal salt (e.g., chlorides or acetates) is added. researchgate.netnih.gov The reaction mixture is often stirred and may require heating to facilitate the formation of the complex, which can then be isolated as a solid precipitate. researchgate.net

The confirmation of metal chelate formation and the elucidation of the ligand's binding mode rely heavily on spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying which functional groups are involved in coordination. Upon complexation, characteristic changes in the vibrational frequencies of the ligand are observed.

O-H Stretch: The broad band corresponding to the phenolic O-H stretching vibration is expected to disappear or shift significantly, indicating the deprotonation of the hydroxyl group and coordination of the oxygen atom to the metal ion. researchgate.net

N-H Stretch: A shift in the N-H stretching frequency of the amide group can indicate its involvement, or non-involvement, in coordination or hydrogen bonding. researchgate.net

C=O Stretch: A noticeable shift of the amide carbonyl (C=O) stretching frequency to a lower wavenumber is a strong indicator of the carbonyl oxygen's participation in chelation. researchgate.net

C=N Stretch: Changes in the vibration bands associated with the pyridyl ring can confirm the coordination of the pyridine (B92270) nitrogen to the metal center. nih.gov

Electronic (UV-Visible) Spectroscopy: The electronic spectra of the metal complexes are typically different from that of the free ligand. The appearance of new absorption bands, particularly charge-transfer bands (ligand-to-metal or metal-to-ligand), provides evidence of complex formation. nih.gov These spectra can also offer insights into the geometry of the resulting complex (e.g., octahedral or tetrahedral). researchgate.net

Mass Spectrometry (MS): Electrospray mass spectrometry (ES-MS) can be used to confirm the formation of the complex and determine its stoichiometry by identifying the mass-to-charge ratio of the intact metal-ligand species. nih.gov

Table 1: Typical Spectroscopic Shifts upon Chelation

| Spectroscopic Technique | Functional Group | Typical Observation upon Metal Chelation | Reference |

|---|---|---|---|

| IR Spectroscopy | Phenolic O-H | Disappearance or significant shift of the stretching band | researchgate.net |

| Amide C=O | Shift to lower frequency (e.g., 15-50 cm⁻¹) | researchgate.net | |

| Pyridyl C=N | Shift in stretching frequency | nih.gov | |

| UV-Vis Spectroscopy | Ligand π→π* | Shift in wavelength (bathochromic or hypsochromic) | nih.gov |

| Complex | Appearance of new charge-transfer bands | researchgate.netnih.gov |

Biological Implications of Metal Chelation by Benzamide (B126) Derivatives

The ability of benzamide derivatives to chelate metal ions is not just of interest in materials chemistry but also has significant biological implications. The dysregulation of metal ion homeostasis is linked to various pathological conditions, including neurodegenerative diseases like Alzheimer's. nih.govnih.gov An excess of biometals such as iron and copper can promote the formation of reactive oxygen species (ROS) and contribute to the aggregation of amyloid-beta (Aβ) plaques, both of which are hallmarks of Alzheimer's disease. nih.gov

Metal chelation therapy is being explored as a promising strategy to counteract these effects. nih.gov Chelating agents can sequester excess metal ions, preventing their participation in redox cycling and Aβ aggregation. nih.gov Benzamide derivatives, particularly those incorporating hydroxypyridinone (HPO) moieties which share structural similarities with the 2-hydroxybenzamide core, have been specifically designed as potent and selective iron chelators. nih.gov

Research into benzamide-hydroxypyridinone hybrids has shown that these molecules can exhibit excellent iron-chelating ability. nih.gov The potency of an iron chelator is often expressed by its pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH, with higher values indicating stronger chelation. Studies have demonstrated that certain benzamide-HPO derivatives possess pFe³⁺ values significantly higher than that of the clinically used iron chelator Deferiprone (DFP). nih.gov For instance, some derivatives show pFe³⁺ values in the range of 18.13–19.39, compared to 18.24 for DFP under identical conditions. nih.gov This strong iron-binding affinity is directly linked to their potential therapeutic effect, including the ability to resist Aβ-induced oxidation. nih.gov

Table 2: Iron Chelation Potency of Selected Benzamide-Hydroxypyridinone Derivatives

| Compound | pFe³⁺ Value | Reference |

|---|---|---|

| Compound 8g | 19.31 | nih.gov |

| Compound 8l | 19.39 | nih.gov |

| Compound 8u | 19.35 | nih.gov |

| Deferiprone (DFP) | 18.24 | nih.gov |

Note: The compounds listed are benzamide-hydroxypyridinone hybrids, structurally related to 2-hydroxy-N-(pyridin-4-yl)benzamide, demonstrating the potential of the benzamide scaffold in designing potent metal chelators.

The biological action is rooted in the ligand's ability to form stable, neutral complexes with metal ions like Fe³⁺ at physiological pH, which facilitates their removal from iron-overloaded cells. mdpi.comnih.gov Therefore, the metal chelation properties of compounds like 2-hydroxy-N-(pyridin-4-yl)benzamide suggest their potential for development as therapeutic agents for metal-overload disorders.

Conclusion and Future Research Directions

Synthesis of Major Academic Research Findings on 2-hydroxy-N-(pyridin-4-yl)benzamide

Direct research focusing exclusively on 2-hydroxy-N-(pyridin-4-yl)benzamide is sparse. However, a wealth of information on analogous structures, particularly isomers and other benzamide (B126) derivatives, provides a strong foundation for inferring its potential chemical and biological properties.

Research on related N-substituted benzamides has revealed a wide array of pharmacological activities. For instance, benzamide derivatives are recognized as potent histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer therapy. nih.govpsu.edu Studies on compounds like MS-275 (Entinostat) have shown that the presence of a 2'-amino or 2'-hydroxy group on the anilide moiety is critical for inhibitory activity, suggesting that the 2-hydroxy group in 2-hydroxy-N-(pyridin-4-yl)benzamide could be a key pharmacophoric feature. psu.edu This group may participate in essential interactions, such as chelating with the zinc ion in the active site of HDACs. nih.gov

Furthermore, the benzamide scaffold is integral to compounds designed as multi-targeting agents for neurodegenerative conditions like Alzheimer's disease. nih.gov A novel class of benzamide-hydroxypyridinone (HPO) hybrids has been developed as potent monoamine oxidase B (MAO-B) inhibitors and iron chelators. nih.gov Although replacing the benzene (B151609) ring with a pyridine (B92270) ring was found to result in relatively poorer iron chelation in some hybrids, the core benzamide structure was central to their activity. nih.gov

In the realm of metabolic disorders, various benzamide derivatives have been investigated as glucokinase activators for the treatment of type 2 diabetes. nih.gov Computational and in vitro studies on different series of benzamide analogues have identified key structural features required for this activity. nih.gov The specific arrangement of the pyridinyl and hydroxyl groups in 2-hydroxy-N-(pyridin-4-yl)benzamide could influence its potential as a glucokinase activator.

The synthesis of N-substituted benzamides is well-established, with methods ranging from traditional Schotten-Baumann reactions to more modern catalytic approaches. researchgate.netmdpi.com For example, bimetallic metal-organic frameworks have been used as efficient heterogeneous catalysts for amidation reactions to produce N-(pyridin-2-yl)-benzamide. mdpi.com

Table 1: Summary of Biological Activities of Structurally Related Benzamide Derivatives

| Compound Class / Example | Target / Activity | Therapeutic Area | Key Structural Features |

| MS-275 (Entinostat) | Histone Deacetylase (HDAC) Inhibition nih.govpsu.edu | Oncology | o-aminoanilide group for zinc binding nih.govpsu.edu |

| Benzamide-Hydroxypyridinone Hybrids | MAO-B Inhibition, Iron Chelation nih.gov | Neurodegenerative Diseases | Benzamide core linked to a hydroxypyridinone moiety nih.gov |

| Pyrazole Benzamide Derivatives | Glucokinase (GK) Activation nih.gov | Diabetes | Benzamide scaffold with various substitutions nih.gov |

| 2-Hydroxy-N-phenylbenzamides | Cholinesterase Inhibition nih.gov | Neurodegenerative Diseases | 2-hydroxybenzamide structure nih.gov |

Identification of Unexplored Research Avenues and Methodological Challenges